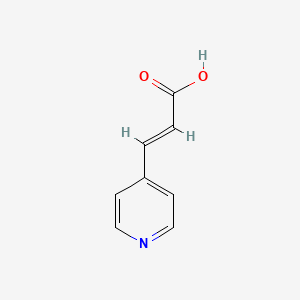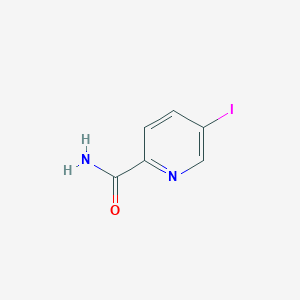
ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the second position and an ethyl ester group at the third position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate typically involves the nucleophilic substitution reaction between a 2-chloro-5-chloropyrimidine and an ethyl acetoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: Carboxylic acids.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex pyrimidine derivatives.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(2-chloropyrimidin-5-yl)-3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloropyrimidin-5-yl)acetate: Differentiated by the position of the chlorine atom and the ester group.
Ethyl 2-(2-chloropyrimidin-5-yl)acetate: Lacks the additional methyl group present in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties in various applications.
Properties
CAS No. |
122936-55-4 |
|---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




